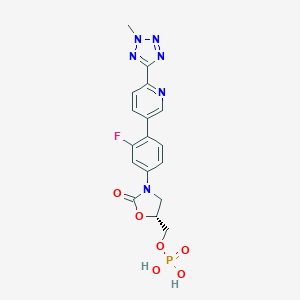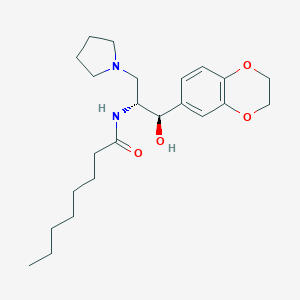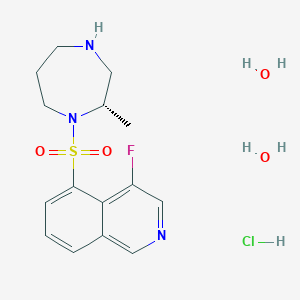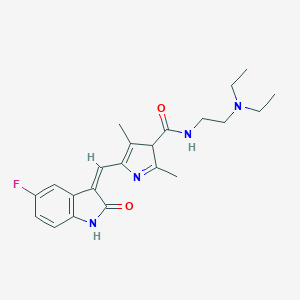
Docetaxel-Trihydrat
Übersicht
Beschreibung
Docetaxel trihydrate is a clinically well-established anti-mitotic chemotherapy medication used for the treatment of various cancers, including breast, ovarian, and non-small cell lung cancer . It is a complex diterpenoid molecule and a semisynthetic analogue of paclitaxel . Docetaxel trihydrate is known for its ability to disrupt the normal function of microtubules, thereby inhibiting cell division and promoting cell death .
Wirkmechanismus
Target of Action
Docetaxel trihydrate primarily targets microtubules in cells . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .
Mode of Action
Docetaxel trihydrate interacts with its target by reversibly binding to microtubulin with high affinity in a 1:1 stoichiometric ratio . This binding prevents cell division and promotes cell death . Compared to paclitaxel, another microtubule-targeting drug, docetaxel is two times more potent as an inhibitor of microtubule depolymerization .
Biochemical Pathways
The primary biochemical pathway affected by docetaxel is the cell cycle , specifically the mitotic phase . By stabilizing microtubules, docetaxel interferes with the normal function of microtubules, thereby stopping cell division . This disruption of the cell cycle leads to cell death, or apoptosis .
Pharmacokinetics
The pharmacokinetics of docetaxel involve its absorption, distribution, metabolism, and excretion (ADME). Docetaxel is administered intravenously, ensuring 100% bioavailability . It is highly protein-bound (>98%) and is primarily metabolized in the liver by the CYP3A4 and CYP3A5 isoenzymes . The elimination half-life of docetaxel is approximately 11 hours, and it is excreted via the bile duct .
Result of Action
The molecular result of docetaxel’s action is the disruption of microtubule function, which leads to cell cycle arrest and ultimately cell death . On a cellular level, this results in the death of rapidly dividing cells, particularly cancer cells . Docetaxel can also affect normal cells, leading to side effects such as neutropenia (low neutrophil count), which is a common side effect of many chemotherapy drugs .
Action Environment
The efficacy and stability of docetaxel can be influenced by various environmental factors. For instance, the presence of other drugs can impact the effectiveness of docetaxel due to potential drug-drug interactions . Additionally, the patient’s liver function can influence the metabolism and therefore the effectiveness of docetaxel . It’s also worth noting that the formulation of docetaxel can impact its solubility and bioavailability .
Wissenschaftliche Forschungsanwendungen
Docetaxel trihydrate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used as a chemotherapy agent for treating various cancers, including breast, ovarian, and non-small cell lung cancer . In chemistry, it is studied for its complex molecular structure and interactions with other compounds . In biology, it is used to study the effects of microtubule stabilization on cell division and apoptosis . In industry, docetaxel trihydrate is used in the development of targeted drug delivery systems, such as mesoporous silica-based nanoparticles for colonic drug delivery .
Biochemische Analyse
Biochemical Properties
Docetaxel trihydrate reversibly binds to microtubulin with high affinity in a 1:1 stoichiometric ratio . This allows it to prevent cell division and promote cell death . Compared to paclitaxel, docetaxel trihydrate is two times more potent as an inhibitor of microtubule depolymerization . It binds to microtubules but does not interact with dimeric tubulin .
Cellular Effects
The use of docetaxel trihydrate may lead to undesired outcomes such as hepatic impairment, hematologic effects, enterocolitis and neutropenic colitis, hypersensitivity reactions, fluid retention, second primary malignancies, embryo-fetal toxicity, and tumor lysis syndrome . It has been found to have greater cellular uptake and is retained longer intracellularly than paclitaxel, allowing docetaxel trihydrate treatment to be effective with a smaller dose, leading to fewer and less severe adverse effects .
Molecular Mechanism
Docetaxel trihydrate works by disrupting the normal function of microtubules and thereby stopping cell division . It induces polymerization of tubulin, microtubule bundling in cells, formation of numerous abnormal mitotic asters . The cytotoxic effects of docetaxel trihydrate are also several-fold greater than paclitaxel in vitro and in tumor xenografts .
Temporal Effects in Laboratory Settings
In laboratory settings, docetaxel trihydrate has shown to reduce the progression and joint destruction in rats induced by Complete Freund’s Adjuvant . This may be due to the inhibition of PAD4, TNF-α, IL-1β, VEGF, and ACPA .
Dosage Effects in Animal Models
In animal models, docetaxel trihydrate has been administered at a dosage of 1 mg/kg on alternate days . This dosage was determined by a preliminary experiment . The standard human dose is 12.5 mg/week .
Metabolic Pathways
In vitro drug interaction studies revealed that docetaxel trihydrate is metabolized by the CYP3A4 isoenzyme . CYP3A5 also plays a role in the metabolism of this drug . In humans, docetaxel trihydrate is metabolized by CYP3A4/5 into four metabolites: M1, M2, M3, and M4 .
Transport and Distribution
Docetaxel trihydrate has a steady-state volume of distribution of 113 L . Its pharmacokinetic profile is consistent with a three-compartment pharmacokinetic model . In vitro studies show that 94% of docetaxel trihydrate is bound to proteins, mainly alpha-1-acid glycoprotein, albumin, and lipoproteins .
Subcellular Localization
Given its mechanism of action, it can be inferred that it interacts with microtubules, which are a component of the cytoskeleton, found throughout the cytoplasm of all eukaryotic cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Docetaxel trihydrate can be synthesized using a mixture of acetone and water, which provides the product with good stability and reduces exposure to light . The process involves dissolving anhydrous docetaxel in acetone at 40°C and then concentrating it under reduced pressure to form an oil-like matter . This method is simple and easy to operate, making it suitable for industrial production .
Industrial Production Methods: In industrial settings, docetaxel trihydrate is prepared by inputting purified water to anhydrous docetaxel, stirring at 20-60°C to maintain a slurry state, and then cooling, filtering, and drying the wet material . This method ensures high purity and stability of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Docetaxel trihydrate undergoes various chemical reactions, including hydroxylation, oxidation, and cyclization . The hydroxylation of the synthetic isobutoxy side chain forms metabolite M2, which is further oxidized to form unstable aldehyde that cyclizes into stereoisomers M1 and M3 . The oxidation of M1/M3 forms M4 .
Common Reagents and Conditions: Common reagents used in the reactions involving docetaxel trihydrate include acetone, water, and various oxidizing agents . The reactions typically occur under controlled temperatures ranging from 20°C to 60°C .
Major Products Formed: The major products formed from these reactions include various metabolites such as M1, M2, M3, and M4 . These metabolites play a crucial role in the pharmacological activity of docetaxel trihydrate.
Vergleich Mit ähnlichen Verbindungen
Docetaxel trihydrate is a semisynthetic analogue of paclitaxel, another well-known anti-mitotic chemotherapy agent . Compared to paclitaxel, docetaxel trihydrate is two times more potent as an inhibitor of microtubule depolymerization . Other similar compounds include N-debenzoyl-N-(tert-butoxycarbonyl)-10-deacetylpaclitaxel and N-debenzoyl-N-(tert-butoxycarbonyl)-10-deacetyltaxol . These compounds share similar mechanisms of action but differ in their chemical structures and pharmacological properties .
Eigenschaften
CAS-Nummer |
148408-66-6 |
|---|---|
Molekularformel |
C43H59NO17 |
Molekulargewicht |
861.9 g/mol |
IUPAC-Name |
[(1S,2S,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;trihydrate |
InChI |
InChI=1S/C43H53NO14.3H2O/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45;;;/h9-18,26-28,30-33,35,46-48,53H,19-21H2,1-8H3,(H,44,52);3*1H2/t26-,27-,28+,30-,31+,32+,33?,35-,41+,42-,43+;;;/m0.../s1 |
InChI-Schlüssel |
XCDIRYDKECHIPE-DLSGZNSISA-N |
SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O.O.O.O |
Isomerische SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@](C3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O.O.O.O |
Kanonische SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O.O.O.O |
melting_point |
232 °C |
Key on ui other cas no. |
148408-66-6 |
Physikalische Beschreibung |
Solid |
Piktogramme |
Irritant; Health Hazard; Environmental Hazard |
Löslichkeit |
Insoluble 1.27e-02 g/L |
Synonyme |
docetaxel docetaxel anhydrous docetaxel hydrate docetaxel trihydrate docetaxol N Debenzoyl N tert butoxycarbonyl 10 deacetyltaxol N-debenzoyl-N-tert-butoxycarbonyl-10-deacetyltaxol NSC 628503 RP 56976 RP-56976 RP56976 Taxoltere metro Taxotere |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















